molecular formula C6H6N4O2S B12438917 (5-Nitro-pyridin-2-yl)-thiourea

(5-Nitro-pyridin-2-yl)-thiourea

Cat. No.: B12438917
M. Wt: 198.21 g/mol
InChI Key: LJFFXPYYKRPNOG-UHFFFAOYSA-N
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Description

(5-Nitro-pyridin-2-yl)-thiourea is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 5-position and a thiourea moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-pyridin-2-yl)-thiourea typically involves the reaction of 5-nitro-2-chloropyridine with thiourea. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Nitro-2-chloropyridine+ThioureaThis compound\text{5-Nitro-2-chloropyridine} + \text{Thiourea} \rightarrow \text{this compound} 5-Nitro-2-chloropyridine+Thiourea→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-pyridin-2-yl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

    Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used in aqueous or alcoholic solutions.

Major Products

    Reduction: 5-Amino-pyridin-2-yl-thiourea

    Substitution: Various substituted thiourea derivatives

    Complexation: Metal-thiourea complexes

Mechanism of Action

The mechanism of action of (5-Nitro-pyridin-2-yl)-thiourea depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.

    Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

    (5-Nitro-pyridin-2-yl)-urea: Similar structure but with an oxygen atom instead of sulfur.

    (5-Nitro-pyridin-2-yl)-guanidine: Contains a guanidine group instead of thiourea.

    (5-Nitro-pyridin-2-yl)-thiosemicarbazide: Contains a thiosemicarbazide group instead of thiourea.

Uniqueness

(5-Nitro-pyridin-2-yl)-thiourea is unique due to the presence of both a nitro group and a thiourea moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

(5-nitropyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-6(13)9-5-2-1-4(3-8-5)10(11)12/h1-3H,(H3,7,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFXPYYKRPNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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